2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine: MPMP , is a chemical compound with potential therapeutic applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: MPMP can be synthesized through various routes. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with 2-methoxybenzoyl chloride, followed by cyclization with piperazine. The synthetic steps include:
Chlorination: 2-methyl-4,6-dichloropyrimidine reacts with thionyl chloride or phosphorus oxychloride to form the corresponding chlorinated intermediate.
Acylation: The chlorinated intermediate reacts with 2-methoxybenzoyl chloride to introduce the benzoyl group.
Cyclization: Piperazine is added to the reaction mixture, leading to the formation of MPMP.
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scale-up. Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Analyse Chemischer Reaktionen
MPMP undergoes several reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding piperazine derivative.
Substitution: MPMP can undergo nucleophilic substitution reactions at the piperazine nitrogen.
Major Products: The major products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
MPMP’s applications span various fields:
Medicine: It may act as an alpha1-adrenergic receptor antagonist, potentially useful in treating conditions like hypertension and cardiac arrhythmias.
Chemistry: MPMP serves as a building block for designing novel compounds.
Biology: Its effects on cellular pathways warrant investigation.
Wirkmechanismus
MPMP’s mechanism involves binding to alpha1-adrenergic receptors, modulating smooth muscle contraction and neurotransmission. Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
MPMP shares structural features with arylpiperazine-based alpha1-adrenergic antagonists like trazodone, naftopidil, and urapidil . Its uniqueness lies in the combination of benzoyl and pyrimidine moieties.
Eigenschaften
Molekularformel |
C21H27N5O2 |
---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O2/c1-16-15-19(24-9-5-6-10-24)23-21(22-16)26-13-11-25(12-14-26)20(27)17-7-3-4-8-18(17)28-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
InChI-Schlüssel |
QYVWVFZEHLVNRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.